molecular formula C12H13N3O4 B8395801 N-(3-Formamido-2-oxoazetidin-3-yl)-2-phenoxyacetamide CAS No. 88149-02-4

N-(3-Formamido-2-oxoazetidin-3-yl)-2-phenoxyacetamide

Cat. No. B8395801
CAS RN: 88149-02-4
M. Wt: 263.25 g/mol
InChI Key: QDEDBOAZFMKGHX-UHFFFAOYSA-N
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Patent
US04647558

Procedure details

The amine (27) (66 mg) in dry dichloromethane (5 ml) was cooled to 0° and treated with pyridine (49 mg) followed by formic-acetic anhydride (27 mg). The mixture was stirred at 0° for 15 minutes then allowed to warm to room temperature over 15 minutes, and evaporated to dryness. The residue was chromatographed on silica gel to give the product (28) (53 mg).
Name
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step Two
Quantity
27 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([NH:7][C:8](=[O:17])[CH2:9][O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:5][NH:4][C:3]1=[O:6].N1C=CC=CC=1.[C:24](OC=O)(=[O:26])C>ClCCl>[CH:24]([NH:1][C:2]1([NH:7][C:8](=[O:17])[CH2:9][O:10][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:5][NH:4][C:3]1=[O:6])=[O:26]

Inputs

Step One
Name
Quantity
66 mg
Type
reactant
Smiles
NC1(C(NC1)=O)NC(COC1=CC=CC=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
49 mg
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
27 mg
Type
reactant
Smiles
C(C)(=O)OC=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)NC1(C(NC1)=O)NC(COC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.